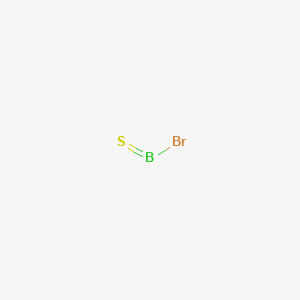

Boron monobromide monosulfide

Description

Properties

CAS No. |

66904-99-2 |

|---|---|

Molecular Formula |

BBrS |

Molecular Weight |

122.78 g/mol |

IUPAC Name |

bromo(sulfanylidene)borane |

InChI |

InChI=1S/BBrS/c2-1-3 |

InChI Key |

XEUIIRCXJXTCOH-UHFFFAOYSA-N |

SMILES |

B(=S)Br |

Canonical SMILES |

B(=S)Br |

Other CAS No. |

66904-99-2 |

Origin of Product |

United States |

Synthetic Methodologies for Boron Monobromide Monosulfide and Analogous Compounds

Direct Synthesis Approaches to Boron Monobromide Monosulfide

Direct synthesis methods for a ternary compound like this compound would theoretically involve either the reaction of a boron halide with a sulfur source or the direct combination of the elements.

Boron tribromide (BBr₃) is a potent Lewis acid and a versatile reagent in chemical synthesis. wikipedia.orgacs.org Its reactions are central to the formation of various boron compounds. The interaction between boron tribromide and sulfur-containing compounds is a plausible route for forming a B-S-Br linkage. While specific examples detailing the synthesis of BBrS are scarce, historical research provides insight into the reactivity between boron sulfides and bromine. Notably, Henri Moissan observed in 1895 that heating boron sulfide (B99878) with bromine resulted in the formation of boron bromide and sulfur. google.com

The synthesis of BBr₃ itself can be achieved through several methods, including the reaction of boron trioxide with carbon and bromine at high temperatures or by reacting amorphous boron directly with bromine, which proceeds at lower temperatures. wikipedia.org

In a related approach for creating sulfurated compounds, an in situ preparation of B₂S₃ from bis(tricyclohexyltin) sulfide and boron trichloride (B1173362) has been shown to be highly effective for sulfurating carbonyl compounds. researchgate.net This suggests that similar strategies using boron tribromide could potentially be explored for creating boron-sulfur-bromine compounds.

The direct reaction of elemental boron, bromine, and sulfur under specific conditions presents a theoretical pathway to this compound. Elemental boron is known to react with halogens and sulfur at elevated temperatures. vaia.compilgaardelements.com

Specifically, boron reacts vigorously with bromine (Br₂) to form boron tribromide (BBr₃). webelements.com Similarly, heating elemental boron with sulfur leads to the formation of boron sulfide, such as B₂S₃. pilgaardelements.com At room temperature, elemental boron is generally inert but will react with nonmetals like oxygen and fluorine. libretexts.org Achieving a ternary compound like BBrS from the elements would require precise control over stoichiometry and reaction conditions to favor the formation of the desired product over more stable binary compounds like BBr₃ and B₂S₃.

| Reactants | Product | Conditions |

| 2 B(s) + 3 Br₂(g) | 2 BBr₃(l) | High Temperature |

| 2 B(s) + 3 S(s) | B₂S₃(s) | Elevated Temperature |

High-Pressure Synthesis of Related Boron Monosulfides (e.g., Rhombohedral Boron Monosulfide, r-BS)

High-pressure, high-temperature (HP-HT) techniques are crucial for synthesizing crystalline boron chalcogenides that are often inaccessible under ambient pressure conditions. These methods have been successfully applied to produce boron monosulfide (BS), a well-studied analogue to the theoretical BBrS.

The solid-state reaction of elemental boron and sulfur under high pressure is a primary method for synthesizing crystalline boron monosulfide. byu.edu By mixing amorphous boron and powdered sulfur, typically in a 1:1 atomic ratio, and subjecting the mixture to intense pressure and heat, various polymorphs of boron monosulfide can be obtained. byu.edu

For instance, rhombohedral boron monosulfide (r-BS) has been synthesized by heating a pellet of mixed boron and sulfur powders to 1873 K (1600 °C) at a pressure of 5.5 GPa. researchgate.net The sample is then quenched to room temperature to preserve the crystalline structure. This methodology has been consistently used to produce r-BS for further study of its properties.

The specific crystalline phase of boron monosulfide obtained is highly dependent on the applied temperature and pressure. Early studies demonstrated that at a pressure of 60 kilobars (6 GPa), different polymorphs could be formed by varying the temperature. byu.edu

An orthorhombic phase was reported to form at 1400 °C. byu.edu

A cubic phase was formed at a higher temperature of 1500 °C. byu.edu

More recent and refined studies have focused on the synthesis of the rhombohedral phase (r-BS), which exhibits a layered structure. researchgate.net Further investigation into the behavior of r-BS under even higher pressures has revealed a pressure-induced phase transition. Above 35-34 GPa, r-BS transforms into a new high-pressure phase (hp-BS) with a different layered structure. This transition is reversible upon decompression.

The following table summarizes the synthesis conditions for different boron monosulfide polymorphs.

| Compound/Phase | Pressure | Temperature | Precursors |

| Orthorhombic Boron Monosulfide | 6 GPa (60 kbar) | 1400 °C | Elemental Boron, Sulfur |

| Cubic Boron Monosulfide | 6 GPa (60 kbar) | 1500 °C | Elemental Boron, Sulfur |

| Rhombohedral Boron Monosulfide (r-BS) | 5.5 GPa | 1873 K (1600 °C) | Amorphous Boron, Sulfur |

| High-Pressure Boron Monosulfide (hp-BS) | >34 GPa | Room Temperature | r-BS |

Theoretical and Computational Chemistry Studies of Boron Monobromide Monosulfide

Electronic Structure and Bonding Analysis

The analysis of electronic structure and chemical bonding is fundamental to understanding the nature of a molecule. It explains the distribution of electrons and the forces that hold the atoms together, which in turn determine the molecule's geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. aip.org It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, including novel boron compounds. researchgate.net DFT calculations for Boron Monobromide Monosulfide would focus on determining its ground-state electronic structure by solving the Kohn-Sham equations.

Key aspects of DFT studies include the choice of an appropriate exchange-correlation functional, such as B3LYP or PBE, and a suitable basis set (e.g., 6-311++G(d,p)), which are critical for obtaining reliable results. These calculations can predict optimized geometries, bond lengths, bond angles, and vibrational frequencies. For instance, investigations into other boron sulfides have successfully used DFT to explore structures, stability, and reactivity. Similarly, DFT has been employed to analyze the bonding and electronic properties of various boron-related materials, providing insights into their stability and reactivity. researchgate.net

Table 1: Illustrative Data from DFT Calculations for this compound Note: The following data is illustrative of the types of parameters obtained from DFT calculations and is not based on published experimental results.

| Parameter | Predicted Value | Units |

|---|---|---|

| B-Br Bond Length | e.g., 1.89 | Å |

| B-S Bond Length | e.g., 1.60 | Å |

| Br-B-S Bond Angle | e.g., 178.5 | Degrees |

| Dipole Moment | e.g., 1.5 | Debye |

| HOMO Energy | e.g., -7.2 | eV |

| LUMO Energy | e.g., -2.5 | eV |

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry techniques based entirely on quantum mechanics and fundamental physical constants, without the inclusion of empirical data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain systems, albeit at a greater computational expense.

An ab initio study of this compound would provide a highly accurate description of its electronic wave function. This allows for a detailed analysis of electron correlation effects, which are crucial for accurately predicting molecular properties. Such investigations have been applied to numerous related molecules, like boron oxides and various halogen-bonded complexes, to construct potential energy curves and determine precise molecular parameters. These studies serve as benchmarks for less computationally intensive methods and provide reliable data where experimental results are unavailable.

Potential Energy Curves (PECs) or Potential Energy Surfaces (PESs) are fundamental theoretical constructs that map the energy of a molecule as a function of its geometry. For a diatomic or linear triatomic molecule like this compound, a one-dimensional PEC can be generated by calculating the electronic energy at various internuclear distances for one of the bonds while keeping other geometric parameters fixed.

These curves are essential for understanding molecular vibrations, dissociation energies, and the stability of different electronic states. They are typically calculated using high-level ab initio methods like multireference configuration interaction (MRCI). The minima on the PEC correspond to equilibrium bond lengths, and the shape of the curve around the minimum determines the vibrational frequency. The energy required to separate the atoms to an infinite distance corresponds to the bond dissociation energy.

Energetics and Thermodynamic Properties

The study of energetics and thermodynamics provides critical information about the stability and reactivity of a compound. These properties dictate whether a compound can be formed and how it will behave under different conditions.

The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For this compound, this would correspond to the reaction:

B(s) + Br(l) + S(s) → BBrS(g)

Accurate calculation of heats of formation can be achieved through high-level quantum chemical methods, such as the Gaussian-n (e.g., G3, G4) theories or by analyzing atomization energies. These computational approaches have been successfully used to determine the heats of formation for a wide range of boron compounds with excellent agreement with experimental values where available. This data is crucial for assessing the thermodynamic stability of the target molecule relative to other known substances.

Table 2: Illustrative Thermodynamic Data for this compound Note: The following data is for illustrative purposes and does not represent published experimental values.

| Thermodynamic Property | Predicted Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH°₂₉₈) | e.g., +50 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°₂₉₈) | e.g., +45 | kJ/mol |

Computational studies can map out the potential energy surfaces for reactions involving this compound, identifying transition states and calculating activation barriers. For example, studies on the reactions of boron monosulfide (BS) with other molecules have utilized computational methods to elucidate reaction mechanisms, showing how initial complexes isomerize and decompose to form various products. Such an analysis distinguishes between kinetically and thermodynamically controlled reaction pathways, where the former yields the product that is formed fastest and the latter yields the most stable product. This knowledge is vital for predicting the likely products of a reaction under different experimental conditions.

Simulation of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of novel materials. wikipedia.org For boron compounds, theoretical calculations are frequently employed to understand their vibrational and electronic spectra. While specific computational studies detailing the simulated spectroscopic signatures of this compound (BBrS) are not extensively documented in current literature, the methodologies are well-established through research on related compounds like rhombohedral boron monosulfide (r-BS).

In the study of r-BS, Raman and infrared (IR) spectroscopy were used to characterize the phonon modes. researchgate.net Theoretical calculations were performed alongside these experiments to assign the observed spectral bands to specific vibrational modes of the crystal lattice. researchgate.net This combined experimental and theoretical approach is crucial for a complete description and understanding of the material's vibrational properties. researchgate.net

Furthermore, advanced computational techniques are used to investigate the electronic and spin properties of defects in boron-containing materials. For instance, time-resolved optically detected magnetic resonance (ODMR) has been used to study boron vacancy defects in hexagonal boron nitride. arxiv.org These studies rely on computational models to interpret the results, such as the spin-dependent decay rates and the influence of nuclear spins on spectral features. arxiv.org Such methods could be applied to BBrS to understand its defect-related spectroscopic signatures.

Equation of State and Pressure-Induced Phase Transitions in Boron Monosulfides

The behavior of boron monosulfides under extreme pressure has been a subject of significant theoretical and experimental investigation. Studies on rhombohedral boron monosulfide (r-BS) using diamond-anvil cells and synchrotron X-ray diffraction have explored its structural stability up to 50 GPa. aip.orgflintstone2020.euresearchgate.net

These investigations revealed a pressure-induced phase transition from the rhombohedral phase (r-BS) to a new high-pressure phase (hp-BS) commencing at approximately 35 GPa. aip.orguspex-team.org The r-BS and hp-BS phases coexist over a pressure range of 35-50 GPa. uspex-team.org This phase transformation is reversible upon decompression. uspex-team.org

Ab initio evolutionary crystal structure predictions, in conjunction with Rietveld refinement of experimental X-ray diffraction data, have determined that the high-pressure phase (hp-BS) possesses a trigonal symmetry, belonging to the P-3m1 space group. aip.orgresearchgate.netuspex-team.org A key finding from electron density of states calculations is that this structural transformation is accompanied by an insulator-to-metal transition. researchgate.netaip.orguspex-team.org

The pressure-volume (P-V) relationship, or equation of state (EOS), for r-BS has been determined experimentally and validated with theoretical calculations. Fitting the experimental data to various EOS models provides key parameters like the bulk modulus (B₀) and its first pressure derivative (B₀'). The Vinet EOS fit yielded a B₀ of 42.2(1.4) GPa and a B₀' of 7.6(2), indicating that r-BS is the least compressible among the AᴵᴵᴵBⱽᴵ family of layered compounds. aip.orgflintstone2020.eu These experimental values show excellent agreement with ab initio calculations. flintstone2020.euaip.org

| EOS Model | Bulk Modulus (B₀) [GPa] | First Pressure Derivative (B₀') | Reference |

|---|---|---|---|

| Vinet | 42.2(1.4) | 7.6(2) | flintstone2020.eu |

| Birch-Murnaghan | 42.2(1.5) | 7.6(3) | uspex-team.org |

| Murnaghan | 43.1(1.6) | 7.3(3) | uspex-team.org |

| Ab initio LCAO (Theoretical) | 31.2 | 8.4 | aip.orguspex-team.org |

Electron and Phonon Transport Properties in Boron Monosulfides

Theoretical studies utilizing first-principles calculations and Boltzmann transport theory have been instrumental in predicting the electron and phonon transport properties of two-dimensional (2D) boron monosulfide (BS) monolayers. researchgate.netresearchgate.net These investigations have focused on several predicted stable phases, primarily the α, β, and γ polymorphs. researchgate.net

Computational analysis of the electronic band structures reveals that α-BS and β-BS are indirect bandgap semiconductors, with calculated bandgaps of 4.01 eV and 3.87 eV, respectively. researchgate.netresearchgate.netresearchgate.net In contrast, γ-BS is a direct bandgap semiconductor with a bandgap of 2.97 eV. researchgate.netresearchgate.netresearchgate.net Another predicted phase, δ-BS, is metallic and has been theoretically shown to be a superconductor with a relatively high critical temperature (Tc) of 21.56 K. researchgate.netaip.org The dynamical stability of the α, β, and γ monolayer phases is confirmed by the absence of imaginary frequencies in their calculated phonon dispersion curves. researchgate.netaip.org

The transport properties are closely linked to the phonon behavior. Strong phonon scattering in the γ-BS monolayer results in an exceptionally low phonon thermal conductivity, calculated at 300 K to be 1.2 Wm⁻¹K⁻¹ and 2.7 Wm⁻¹K⁻¹ along the x and y directions, respectively. researchgate.netresearchgate.net Conversely, the α- and β-BS monolayers exhibit higher phonon thermal conductivity. researchgate.netresearchgate.net The combination of electronic properties and low thermal conductivity gives γ-BS significant potential for thermoelectric applications. The predicted thermoelectric figure of merit (ZT) for n-type monolayer γ-BS can reach a high value of 1.7 at 700 K. researchgate.netresearchgate.net

| Polymorph | Bandgap Type | Bandgap (eV) | Thermal Conductivity at 300K (Wm⁻¹K⁻¹) | Max. Predicted ZT | Reference |

|---|---|---|---|---|---|

| α-BS | Indirect | 4.01 | Relatively High | Extremely Low | researchgate.netresearchgate.netresearchgate.net |

| β-BS | Indirect | 3.87 | Relatively High | Extremely Low | researchgate.netresearchgate.netresearchgate.net |

| γ-BS | Direct | 2.97 | 1.2 (x), 2.7 (y) | 1.7 (n-type at 700K) | researchgate.netresearchgate.netresearchgate.net |

| δ-BS | Metallic | N/A | N/A | N/A (Superconductor) | aip.org |

Reactivity and Mechanistic Studies of Boron Monobromide Monosulfide and Analogues

Electrophilic Reactivity in Organic Transformations

Trivalent boron compounds are characterized by an electron-deficient boron center, possessing a vacant p-orbital, which makes them potent electrophiles and Lewis acids. acs.org This inherent Lewis acidity is the driving force behind the extensive use of boron compounds in organic synthesis. acs.org While specific studies on the electrophilic reactivity of boron monobromide monosulfide in organic transformations are not extensively detailed in the available literature, its reactivity can be inferred from the well-established chemistry of analogous boron halides and organoboron compounds. The presence of a bromine atom, an electronegative substituent, is expected to enhance the electrophilic character of the boron center.

Boron trihalides, for instance, are known to react with a variety of nucleophiles and are commonly used as catalysts in reactions such as Friedel-Crafts alkylations and acylations. Their electrophilicity allows them to activate other molecules for subsequent reactions. Similarly, organoboron compounds engage in a wide array of transformations, including the renowned Suzuki-Miyaura coupling, where they act as electrophilic partners. acs.org Given these precedents, it is reasonable to postulate that this compound would exhibit significant electrophilic reactivity, participating in reactions with various nucleophilic substrates.

Gas-Phase Reaction Dynamics and Pathways

The study of gas-phase reactions provides fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. For analogues of this compound, such as the boron monosulfide radical (BS), detailed mechanistic studies have been conducted, particularly concerning its reactions with unsaturated hydrocarbons.

The bimolecular reaction of the boron monosulfide radical (BS) with acetylene (B1199291) (C2H2) has been investigated under single collision conditions using the crossed molecular beams technique. yangtaolab.com This reaction leads to the formation of the previously elusive ethynylsulfidoboron molecule (HCCBS) through a free radical substitution reaction. yangtaolab.com The reaction dynamics indicate an indirect mechanism initiated by the barrierless addition of the boron atom of the BS radical to one of the carbon atoms of the acetylene molecule. yangtaolab.com A similar reaction has been observed between the isoelectronic boron monoxide radical (BO) and acetylene. researchgate.net

Hydrogen atom transfer (HAT), or hydrogen abstraction, is a fundamental process in chemical reactions where a free radical removes a hydrogen atom from a substrate. wikipedia.org In the context of the reaction between the boron monosulfide radical and acetylene, hydrogen migration, a form of intramolecular hydrogen abstraction, plays a crucial role in the isomerization of the initial collision complex. yangtaolab.com

Insertion reactions involve the interposition of one chemical entity into an existing bond of another. wikipedia.org In the reaction pathways of boron-containing species, insertion mechanisms can be critical. For instance, the formation of a thioxoborane, a compound with a boron-sulfur double bond, has been achieved through the insertion of sulfur into a B-H bond followed by hydrogen migration. researchgate.net

The gas-phase reaction between the boron monosulfide radical and acetylene proceeds through a series of transient intermediate complexes. The initial addition of the BS radical to acetylene forms a trans-HCCHBS intermediate. yangtaolab.com This initial complex can then undergo isomerization to its cis-form or experience a hydrogen atom migration to yield H2CCBS. yangtaolab.com The cis-HCCHBS intermediate can further isomerize via a hydrogen atom shift to form the HCCBHS isomer or decompose to the final product, ethynylsulfidoboron (HCCBS). yangtaolab.com The H2CCBS and HCCBHS intermediates are also predicted to fragment to ethynylsulfidoboron through the loss of a hydrogen atom. yangtaolab.com

| Intermediate | Description | Subsequent Pathway(s) |

|---|---|---|

| trans-HCCHBS | Initial collision complex formed by the addition of BS to acetylene. | Isomerization to cis-HCCHBS; Hydrogen migration to H2CCBS. |

| cis-HCCHBS | Isomer of the initial adduct. | Isomerization to HCCBHS; Decomposition to HCCBS + H. |

| H2CCBS | Formed via hydrogen migration from the initial trans-intermediate. | Fragmentation to HCCBS + H. |

| HCCBHS | Formed from the isomerization of the cis-HCCHBS intermediate. | Fragmentation to HCCBS + H. |

Statistical Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to calculate the unimolecular reaction rates and branching ratios of the different pathways available to the intermediate complexes. For the reaction of boron monosulfide with acetylene, RRKM calculations have been performed to predict the yields of ethynylsulfidoboron from the various intermediates under specific experimental conditions. yangtaolab.com These calculations indicate that the formation of ethynylsulfidoboron from the cis-HCCHBS, H2CCBS, and HCCBHS intermediates occurs with yields of 21%, 7%, and 72%, respectively. yangtaolab.com

| Precursor Intermediate | Calculated Yield of Ethynylsulfidoboron (%) |

|---|---|

| cis-HCCHBS | 21 |

| H2CCBS | 7 |

| HCCBHS | 72 |

Catalyst-Promoted Reactions Involving Boron Species

The unique electronic properties of boron have led to the development of a wide range of boron-based catalysts for organic reactions. nih.gov Boron compounds can act as catalysts in various forms, including as Lewis acids, in boronic acids, and as part of more complex catalytic systems. nih.govresearchgate.net

Highly Lewis acidic boranes, such as B(C6F5)3, are effective catalysts for a variety of transformations. researchgate.net Organoboron acids, like boronic acids, and their ester derivatives have also found broad applications in catalysis. nih.govresearchgate.net These catalysts can promote a range of reactions, including condensations, such as the Biginelli and Hantzsch reactions, and multicomponent reactions. nih.gov

In some instances, what is perceived as catalysis by a primary reagent may in fact be "hidden boron catalysis," where a species generated in situ, such as BH3, is the true catalytic agent. researchgate.netacs.org This is particularly relevant in hydroboration reactions where the intended catalyst may simply mediate the decomposition of the hydroboration reagent to the catalytically active borane. researchgate.netacs.org Boron-based catalysts have been instrumental in the development of efficient methods for carbon-carbon bond formation. researchgate.net For example, catalyst-promoted metalate shifts in organoboron compounds have enabled catalytic asymmetric homologation and conjunctive cross-coupling reactions. nih.gov

Metal-Catalyzed Hydroboration and Related Processes

Metal-catalyzed hydroboration is a pivotal reaction in organic synthesis, involving the addition of a boron-hydrogen bond across an unsaturated bond, such as a carbon-carbon double or triple bond. escholarship.orgchempedia.info This process is significantly accelerated by transition metal catalysts, which also allows for greater control over the reaction's selectivity. chempedia.infowikipedia.org

The hydroboration reaction is a cornerstone for producing organoboranes, which are versatile intermediates that can be readily converted into various functional groups, including alcohols, amines, and halogens. escholarship.org While uncatalyzed hydroboration typically proceeds with boron adding to the least sterically hindered carbon atom in a syn fashion, the use of a catalyst can alter this regioselectivity and enhance reaction rates under milder conditions. wikipedia.org

One of the earliest and most well-known catalysts for this process is Wilkinson’s catalyst, Rh(PPh₃)₃Cl. wikipedia.org The generally accepted mechanism for rhodium-catalyzed hydroboration involves several key steps:

Oxidative Addition: The B-H bond of a borane reagent, such as catecholborane (HBcat), adds to the Rh(I) metal center. wikipedia.org

Alkene Coordination: The unsaturated substrate coordinates to the resulting Rh(III) hydride complex. wikipedia.org

Migratory Insertion: The alkene inserts into the rhodium-hydride bond, forming an alkyl rhodium(III) boride complex. wikipedia.org

Reductive Elimination: The final organoborane product is eliminated, regenerating the Rh(I) catalyst. wikipedia.org

The choice of catalyst and ligands is crucial as it can direct the chemo-, regio-, and stereoselectivity of the reaction, making it a powerful tool for asymmetric synthesis. wikipedia.orgnih.gov For instance, using chiral diphosphine ligands like BINAP can lead to enantioselective hydroboration of prochiral alkenes. nih.gov

Table 1: Comparison of Catalyzed vs. Uncatalyzed Hydroboration

| Feature | Uncatalyzed Hydroboration | Metal-Catalyzed Hydroboration |

|---|---|---|

| Reagent | Typically reactive boranes (e.g., BH₃) | Less reactive boranes (e.g., catecholborane, pinacolborane) nih.gov |

| Conditions | Can require elevated temperatures | Milder reaction conditions wikipedia.org |

| Selectivity | Boron adds to the least substituted carbon | Can be tuned by catalyst and ligands to achieve different regio- and stereoselectivities wikipedia.orgnih.gov |

| Chemoselectivity | May reduce more reactive functional groups (e.g., carbonyls) | Can be selective for less reactive groups (e.g., C=C over C=O) wikipedia.org |

Transition Metal-Catalyzed Metalate Shifts in Organoboron Compounds

Transition metal-catalyzed 1,2-metalate shifts represent an important class of reactions for constructing complex organic molecules. nih.gov These reactions involve the migration of an organic group from a boron 'ate' complex to an adjacent metal-bound carbon. nih.gov Boron 'ate' complexes are tetracoordinate, anionic boron species formed by the addition of a nucleophile to a triorganoborane.

The catalysis of 1,2-metalate shifts is a significant advancement in organoboron chemistry, providing new strategies for forming carbon-carbon bonds. nih.govchemrxiv.org These transformations can be promoted by various transition metals, and the mechanism can proceed through different pathways. nih.gov

Key mechanistic pathways include:

Outer Sphere Attack: The boron 'ate' complex acts as a nucleophile and attacks a ligand coordinated to the metal center. nih.gov

Inner Sphere Activation: The metal complex directly binds to the organoboron compound, activating it for the metalate shift. nih.gov

For example, a palladium-catalyzed 1,2-metalate rearrangement has been proposed where an initial oxidative addition of Pd(0) to an allylic substrate generates a palladium π-allyl complex. This complex then induces a chemoselective 1,2-migration of an alkyl group from the boron 'ate' complex to the allyl group. nih.gov Such catalytic processes can be rendered enantioselective, offering a powerful method for constructing chiral building blocks for asymmetric synthesis. nih.gov The stereoselectivity in these shifts is often dictated by an anti-periplanar arrangement of the migrating group and the leaving group. researchgate.net

Homolytic Substitution Reactions with Oxygen-Centered Radicals

Organoboron compounds can undergo homolytic substitution (SH2) reactions with radicals, particularly oxygen-centered radicals like peroxyl radicals. rsc.org This reactivity is fundamental to their use as radical initiators in various chain reactions. rsc.org The mechanism of this reaction can vary depending on the structure of the organoborane.

Typically, the reaction is a concerted SH2 process. However, for organoboranes that can stabilize a tetracoordinate boron radical 'ate' complex, such as catecholboranes, the reaction proceeds through a stepwise addition-fragmentation mechanism. rsc.org

Recent studies have shown that certain arylboronic esters and amides can act as potent radical-trapping antioxidants (RTAs). rsc.org This antioxidant activity stems from an "interrupted" SH2 reaction. The radical 'ate' complex formed from the addition of a peroxyl radical to the boron center is persistent enough to trap a second radical, thereby terminating the radical chain reaction. rsc.org This unique mechanism, which is not based on the typical hydrogen-atom transfer process of most RTAs, opens new avenues for the application of boron chemistry in fields like biology, where they can inhibit processes like ferroptosis driven by lipid autoxidation. rsc.org

Boron-Silicon Exchange Reactions for π-Conjugated Systems

Boron-silicon exchange reactions have emerged as a valuable method for synthesizing organoboron compounds, which are key intermediates in the creation of pharmaceuticals and π-conjugated organic materials. rsc.orgrsc.org This transmetalation reaction typically involves the exchange of a silyl group (like trimethylsilyl, TMS) on an aromatic ring with a boryl group from a boron halide, most commonly boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃). researchgate.netrsc.org

Mechanistic Pathways and Energy Profiles

Density functional theory (DFT) calculations have been employed to elucidate the mechanistic pathways of boron-silicon exchange reactions. rsc.org The reaction between a trimethylsilyl-substituted arene (TMSAr) and BBr₃ is believed to proceed through a Wheland-type intermediate.

The proposed mechanism involves:

Electrophilic attack by the boron halide on the ipso-carbon atom of the C-Si bond.

Formation of a cationic σ-complex (Wheland intermediate).

Departure of the silyl group as a silylium cation, which is then trapped by a bromide ion to form trimethylsilyl bromide (TMSBr).

Computational studies have mapped the potential energy surfaces for these reactions, analyzing the energetic, structural, and electronic properties of key transition states and intermediates. rsc.orgrsc.org These studies indicate that factors like solvent effects and the presence of excess boron tribromide can influence the activation energy barriers. nih.gov For instance, excess BBr₃ can provide beneficial microsolvation effects that lower the energy of key transition states. nih.gov

Impact of Substitution Patterns on Reactivity

The substitution pattern on the aromatic or π-conjugated system significantly impacts the reactivity and energy profile of the boron-silicon exchange. nih.gov Steric and electronic factors play a crucial role in determining the feasibility and rate of the reaction.

Steric Hindrance: Increased steric bulk near the reaction site can hinder the approach of the boron halide, thereby slowing down the exchange process. For example, in the double boron-silicon exchange on dibenzosiloles, steric hindrance in the bay region can decelerate the second exchange step. nih.gov

Electronic Effects: The electronic nature of the substituents on the π-conjugated system can influence the stability of the Wheland intermediate. Electron-donating groups can stabilize the positive charge, facilitating the electrophilic attack, while electron-withdrawing groups can have the opposite effect. Extended π-conjugation within the substrate can also impact the energy profile, sometimes making the initial boron-silicon exchange more challenging. nih.gov

Photochemical Reactions of Boron-Substituted Chromophores (e.g., BODIPY Dyes)

Boron-substituted chromophores, particularly BODIPY (boron-dipyrromethene) dyes, are renowned for their exceptional photophysical properties, including sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. mdpi.com The chemistry at the boron atom itself, while less explored than modifications to the dipyrromethene core, offers a powerful way to tune the dye's properties without significantly altering its primary spectral characteristics. escholarship.orgwikipedia.org

Reactions at the boron center often involve the substitution of the fluorine atoms. This can be achieved using Lewis acids (like AlCl₃ or BCl₃) to activate the B-F bonds, followed by nucleophilic attack, or under basic conditions with strong nucleophiles such as alkoxides or organometallic reagents. rsc.orgwikipedia.org These modifications can introduce B-C, B-N, or B-O bonds, which in turn affect the molecule's solubility, aggregation behavior, and photophysical properties. escholarship.orgwikipedia.org

Recent research has focused on the photochemical reactions at the boron atom, which can lead to photocleavage of substituents. rsc.org For example, BODIPY compounds with phenolic groups attached to the boron atom can undergo photo-elimination of the phenol upon excitation with visible light. rsc.org The efficiency of this photocleavage is related to a photoinduced electron transfer (PET) process from the phenolic group to the BODIPY chromophore. rsc.org This reactivity is being explored for the development of photo-cleavable protecting groups ("photocages") for applications in drug delivery and photopharmacology. rsc.orgwikipedia.org

UV light exposure can lead to photodegradation of BODIPY dyes. Initial exposure may cause the detachment of substituents, such as iodine atoms, from the core. chempedia.infomdpi.com Prolonged exposure can result in the more significant cleavage of the BF₂ moiety itself, leading to the loss of the dye's characteristic absorption bands. chempedia.infomdpi.com

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Wilkinson's catalyst |

| Catecholborane |

| Pinacolborane |

| BINAP |

| Boron Tribromide |

| Boron Trichloride |

| Trimethylsilyl Bromide |

| Aluminum Trichloride |

Applications in Advanced Materials Science

Semiconductors and Optoelectronic Devices

Boron monosulfide is a subject of intensive research for its applications in semiconductor and optoelectronic technologies. Its electronic properties, particularly in its two-dimensional form, make it a promising candidate for various devices.

Development of New Semiconductors

Rhombohedral boron monosulfide (r-BS) has been identified as a semiconductor with properties that make it suitable for electronic applications. mdpi.comresearchgate.net Theoretical calculations and experimental evidence suggest that its bulk form possesses an indirect bandgap. nih.gov The semiconducting nature of borides has been a subject of interest, with many exhibiting p-type characteristics due to the unique bonding of boron clusters and electron deficiency. mdpi.com The exploration of boron-based 2D materials, such as boron monosulfide, is opening new avenues for the development of novel semiconductors. mdpi.com

Optoelectronic Device Integration

Optoelectronics involves the study and application of electronic devices that interact with light, and materials like boron monosulfide are being investigated for their potential in this field. wikipedia.orgttelectronics.comappliedmaterials.com The tunable electronic properties of 2D boron monosulfide nanosheets make them suitable for integration into photocatalytic or electronic devices. sciencedaily.com Electrodes constructed from rhombohedral boron monosulfide (r-BS) and 2D boron monosulfide (BS) respond to different wavelengths of light due to their distinct bandgaps. sciencedaily.comborates.today Specifically, r-BS can be activated by lower-energy visible light to produce a current, while the larger bandgap of 2D BS requires higher-energy ultraviolet radiation for photocatalytic activity. sciencedaily.comborates.today This wavelength-dependent response is a key characteristic for its use in various optoelectronic applications. sciencedaily.com

Layer-Dependent Bandgap Engineering in Two-Dimensional Boron Monosulfides

A significant finding in the study of 2D boron monosulfide is the ability to engineer its bandgap by controlling the number of layers. rsc.org Density functional theory (DFT) calculations have shown a clear relationship between the number of stacked BS nanosheets and the bandgap energy (Eg). rsc.org Experimental results from atomic force microscopy, cathode luminescence, and ultraviolet-visible absorption spectroscopy have confirmed a bandgap difference of approximately 1.0 eV between single-layer BS nanosheets and the bulk r-BS material. rsc.org The bandgap of a single BS nanosheet is relatively large, but it decreases as more layers are added, eventually reaching the value of the bulk material after about five layers. eurekalert.org This tunable bandgap is a critical feature for designing electronic and photocatalytic materials with specific desired properties. sciencedaily.comrsc.org

| Polymorph | Bandgap (eV) | Bandgap Type |

|---|---|---|

| α-BS (monolayer) | 4.03 | Indirect |

| β-BS (monolayer) | 3.89 | Indirect |

| γ-BS (monolayer) | 2.94 | Indirect |

| δ-BS (monolayer) | Metallic | |

| 2H-BS (monolayer) | 3.85 | Indirect |

| 1T-BS (monolayer) | 4.0 | Indirect |

| r-BS (bulk) | ~2.8 | Indirect |

p-Type Semiconductor Characteristics of Rhombohedral Boron Monosulfide

Recent experimental studies have confirmed that rhombohedral boron monosulfide (r-BS) is a p-type semiconductor. mdpi.comresearchgate.netnih.gov This was determined by measuring the Seebeck coefficient and photo-electrochemical responses, both of which showed properties characteristic of p-type materials. mdpi.comresearchgate.net The p-type behavior is thought to be intrinsically doped in the synthesized r-BS. mdpi.comnih.gov Further investigations using microfocused angle-resolved photoemission spectroscopy (ARPES) on tiny powdered crystals of r-BS directly mapped its band structure, confirming a band gap of greater than 0.5 eV and its p-type semiconductor nature. nih.gov These findings are significant as they provide experimental evidence that clarifies the charge carrier type in the r-BS semiconductor, which is crucial for its application in electronic devices. mdpi.comresearchgate.net

Synthesis of Boron-Doped π-Conjugated Materials

The incorporation of boron into π-conjugated systems is a powerful method for creating new electronic materials with unique properties. researchgate.net This is due to boron's vacant p-orbital, which can effectively interact with the π-conjugated framework, its high Lewis acidity, and its trigonal planar geometry. researchgate.net Replacing carbon-carbon units with isoelectronic boron-nitrogen units in a π-conjugated structure can significantly alter the material's optical absorption, emission, and energy levels. nih.gov While not directly a synthesis method for boron monosulfide, the principles of boron doping are relevant to the broader field of boron-containing electronic materials. The synthesis of these materials often involves electrophilic cyclization reactions using boron trihalides like BCl3. nih.gov These boron-doped organic materials have shown potential for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org

Two-Dimensional (2D) Materials Research

The field of 2D materials has expanded significantly since the discovery of graphene, with researchers exploring a wide range of new layered compounds. mdpi.com Boron-based 2D materials are of particular interest due to boron's polymorphism and its ability to form multi-center bonds. borates.today Theoretical predictions have suggested the existence of several stable 2D phases of boron-based compounds, including borophene, boron hydride, boron sulfide (B99878), boron oxide, and boron phosphide. mdpi.com

Exfoliation from Bulk to Nanosheets

The creation of two-dimensional (2D) boron monosulfide (BS) nanosheets has been experimentally realized through the physical exfoliation of its bulk rhombohedral form (r-BS). rsc.org This process allows for the production of crystalline nanosheets from the parent material. borates.today A facile method for separating the exfoliated 2D BS nanosheets from the remaining bulk r-BS powder involves using acetonitrile (B52724), where the nanosheets selectively disperse in the supernatant while the bulk powder precipitates. rsc.org

A key characteristic of these 2D BS nanosheets is their tunable bandgap, which is dependent on the number of stacked layers. rsc.orgborates.today Density functional theory (DFT) calculations have shown that the bandgap energy (Eg) for BS nanosheets is approximately 1.0 eV higher than that of bulk r-BS. rsc.org This significant difference in bandgaps has been consistently verified through various experimental techniques, including atomic force microscopy, cathode luminescence, and ultraviolet-visible absorption spectroscopy. rsc.org This property suggests that by controlling the number of nanosheet layers, the material's electronic and photocatalytic properties can be precisely adjusted, making it a promising non-metal 2D material for applications where bandgap engineering is crucial. rsc.org

| Property | rhombohedral Boron Monosulfide (r-BS) | 2D Boron Monosulfide (BS) Nanosheets |

| Exfoliation Product | Bulk Material | Nanosheets |

| Bandgap Energy (Eg) | Lower (approx. 2.8 eV theoretical) nih.gov | Higher (approx. 1.0 eV greater than r-BS) rsc.org |

| Light Absorption | Lower-energy irradiation (e.g., visible light) borates.today | Higher-energy ultraviolet radiation borates.today |

| Separation Method | Precipitates in acetonitrile rsc.org | Disperses in acetonitrile supernatant rsc.org |

Theoretical Prediction of Thermal Conductivity and Hydrogen Storage

Theoretical studies have highlighted the potential of rhombohedral boron monosulfide and its derivatives in energy applications. nih.gov Computational predictions suggest that r-BS exhibits excellent thermal conductivity. nih.gov Furthermore, theoretical investigations into 2D boron monosulfide nanosheets indicate they possess unique electronic structures that make them suitable for thermoelectric applications and as a potential medium for hydrogen storage. rsc.orgborates.today

First-principles calculations based on density functional theory (DFT) have been employed to study the hydrogen storage properties of 2H boron sulfide (BS) monolayers. researchgate.net While the pristine BS monolayer shows only weak binding with hydrogen molecules, its storage capacity can be significantly enhanced through alkali metal functionalization. researchgate.net Theoretical modeling suggests that alkali modification of r-BS could lead to high hydrogen storage performance. nih.gov The binding energy of alkali metals with the BS monolayer is strong, and the resulting metal cations can bond with multiple H₂ molecules, making the material a promising candidate for efficient and reversible hydrogen storage. researchgate.net

| Application Area | Theoretical Prediction for Boron Monosulfide | Key Findings |

| Thermal Conductivity | Excellent thermal conductivity predicted for r-BS. nih.gov | A promising property for thermal management applications. |

| Hydrogen Storage | High hydrogen storage performance predicted for alkali-modified r-BS. nih.gov | Pristine BS monolayer has weak H₂ binding. researchgate.net |

| Hydrogen Storage | Alkali metal-functionalized BS monolayers show significantly improved H₂ binding energy. researchgate.net | Functionalization creates strong binding sites for multiple H₂ molecules. researchgate.net |

Photocatalytic Materials Development

Rhombohedral boron monosulfide (r-BS) has been identified as a novel, metal-free photocatalyst. nih.govnih.gov This is a significant development in the search for economical and non-toxic photocatalysis systems. researchgate.netnih.gov Synthesized via a high-pressure solid-state reaction, r-BS demonstrates the ability to absorb visible light. researchgate.netnih.gov Its photocurrent action spectrum confirms its responsivity to visible light wavelengths up to 500 nm. nih.gov

As a photocatalyst, r-BS can drive several important reactions. It has been shown to evolve hydrogen (H₂) from water under both ultraviolet (UV) and visible light irradiation, reaching an internal quantum efficiency of 1.8% under UV light. researchgate.netnih.gov Beyond hydrogen evolution, r-BS can also facilitate the reduction of carbon dioxide (CO₂) and the oxidation of dyes under UV irradiation. nih.govnih.gov While bare r-BS can exhibit instability under strong light, its stability can be improved through modification with cocatalysts. nih.govnih.gov These findings establish r-BS as a new class of non-metal photocatalyst applicable for H₂ production, CO₂ reduction, and environmental purification. nih.govnih.gov The difference in bandgaps between bulk r-BS and its exfoliated nanosheets allows for photoelectrochemical current switching, further demonstrating its potential in photocatalytic devices. rsc.orgborates.today

| Photocatalytic Reaction | Conditions | Result |

| Hydrogen (H₂) Evolution | From water under UV and visible light researchgate.netnih.gov | Internal Quantum Efficiency of 1.8% (under UV light) nih.gov |

| Carbon Dioxide (CO₂) Reduction | Under UV irradiation nih.govnih.gov | Successful reduction demonstrated nih.gov |

| Dye Oxidation | Under UV irradiation nih.govnih.gov | Effective for environmental purification reactions nih.gov |

Boron-Containing Materials in Catalysis

Boron-based materials, particularly boron monosulfide, are emerging as versatile components in catalysis beyond photocatalysis. nih.govnii.ac.jp Two-dimensional materials derived from boron compounds are attractive for catalytic applications due to their large surface area and unique electronic states. mdpi.comnih.gov

Rhombohedral boron monosulfide has been successfully utilized as an electrocatalyst for the oxygen evolution reaction (OER), a key process in water splitting for hydrogen production. nii.ac.jp To overcome the material's inherent low electronic conductivity, it is hybridized with graphene. nii.ac.jp This r-BS and graphene (r-BS + G) hybrid demonstrates high catalytic activity in alkaline media, achieving an overpotential of 250 mV at a current density of 10 mA cm⁻², a performance higher than many previously reported catalysts. nii.ac.jp This research paves the way for designing efficient electrocatalysts composed of abundant elements for renewable energy technologies. nii.ac.jpconsensus.app

Emerging Research Frontiers for Boron Monobromide Monosulfide

Exploration of Novel Polymorphs and Structures of Boron Halide Chalcogenides

The exploration of new crystalline forms, or polymorphs, is a central theme in modern materials science, as different atomic arrangements can lead to vastly different physical and chemical properties. For boron halide chalcogenides like BBrS, this frontier is particularly rich with possibilities, drawing inspiration from the extensive polymorphism observed in elemental boron and binary boron chalcogenides. arxiv.org

Computational Prediction and High-Pressure Synthesis:

The search for new materials increasingly begins with computational prediction. Ab initio evolutionary algorithms, which predict stable crystal structures from fundamental principles, have been successfully used to discover new boron-rich chalcogenides like orthorhombic B₆S and B₆Se. arxiv.orgnih.gov These computational methods can explore the energy landscape of a given chemical composition under various pressures to identify potentially stable or metastable polymorphs. nih.gov For a hypothetical compound like boron monobromide monosulfide, such computational screening would be the first step to predict viable crystal structures and guide experimental synthesis efforts.

High-pressure, high-temperature (HPHT) synthesis is a powerful experimental technique for realizing computationally predicted phases. By subjecting precursor materials to extreme conditions, researchers can overcome kinetic barriers and access novel thermodynamic states. researchgate.netunm.edu This technique has been instrumental in creating new boron polymorphs and boron-rich compounds, such as γ-B₂₈, which consists of B₁₂ icosahedra and B₂ pairs in a unique arrangement. unm.edu The synthesis of boron-rich chalcogenides B₁₂S and B₁₂Se at 6 GPa and 2500 K further demonstrates the efficacy of HPHT methods in this chemical space. nih.gov The application of these techniques to a mixture of boron, sulfur, and a bromine source could lead to the first synthesis of BBrS, potentially yielding unique crystal structures influenced by the presence of the halogen.

Structural Diversity in Boron Chalcogenides:

The known structural diversity of binary boron sulfides provides a compelling basis for what might be expected from boron halide chalcogenides. Boron monosulfide (BS) alone is known to exist in several forms, including a rhombohedral layered structure (r-BS) analogous to transition metal dichalcogenides, as well as cubic and orthorhombic polymorphs synthesized under HPHT conditions. Theoretical studies have even proposed additional two-dimensional polymorphs with distinct electronic properties. The introduction of a halogen atom like bromine into the boron-sulfur system is expected to further diversify the structural possibilities, potentially leading to novel layered materials, cluster-based solids, or complex three-dimensional networks with unique electronic and mechanical properties.

| Compound/System | Key Structural Features | Synthesis/Prediction Method |

| γ-B₂₈ | Orthorhombic structure with B₁₂ icosahedra and B₂ pairs. unm.edu | High-Pressure, High-Temperature (HPHT) Synthesis; Ab initio evolutionary prediction. unm.edu |

| B₆S / B₆Se | Orthorhombic symmetry (Pmna space group), hard materials. arxiv.orgnih.gov | HPHT Synthesis; Ab initio evolutionary prediction. arxiv.orgnih.gov |

| B₁₂S / B₁₂Se | Rhombohedral symmetry, composed of B₁₂ icosahedra. nih.gov | HPHT Synthesis. nih.gov |

| Boron Monosulfide (BS) | Known rhombohedral, cubic, and orthorhombic polymorphs; theoretically predicted 2D sheets. | HPHT Synthesis (cubic, orthorhombic); Exfoliation (2D sheets from r-BS). |

Interdisciplinary Approaches in Reactive Boron Species Research

The study of reactive boron species, including radicals and cations, is a frontier that blends synthetic chemistry, spectroscopy, and computational modeling. scholaris.ca These transient intermediates are often key to understanding reaction mechanisms and developing new chemical transformations. cityu.edu.hk Investigating a compound like BBrS, which may be highly reactive or exist only as a transient intermediate, necessitates a deeply interdisciplinary approach.

Synergy of Synthesis and Computation:

Modern chemical research often involves a synergistic loop between experimental synthesis and theoretical computation. rsc.org For reactive boron species, this involves synthesizing precursor molecules and then studying their transformations, often under conditions that generate transient intermediates like boron-centered radicals or cations. scholaris.caresearchgate.net Density Functional Theory (DFT) calculations are used to model the electronic structure of these intermediates, predict their stability, and map out reaction pathways. canterbury.ac.ukcanterbury.ac.uk This combined approach would be essential for understanding the potential reactivity of BBrS, predicting its preferred reaction pathways, and identifying stable derivatives for isolation.

Boron Species in Catalysis and Materials Science:

The unique electronic properties of reactive boron species make them interesting for applications beyond fundamental chemistry. Boron cations, for example, are highly electrophilic and have been investigated as catalysts. cityu.edu.hk Boron-containing radicals have potential applications in developing novel materials for magnetic systems and organic electronics. cityu.edu.hk Furthermore, research into boron-rich clusters is expanding into biochemistry, with studies exploring their use as non-fluorescent imaging agents for detecting reactive oxygen and nitrogen species in biological systems. acs.org This highlights a trend toward applying fundamental knowledge of reactive boron chemistry to solve complex problems in other scientific fields, a path that could eventually include derivatives of BBrS.

Development of Advanced Characterization Techniques for Elusive Boron Intermediates

A significant challenge in studying reactive boron compounds is their often fleeting existence. The development and application of advanced characterization techniques are therefore critical to this research frontier. Probing the structure and properties of an elusive species like BBrS or its reaction intermediates would require a suite of sophisticated, often in-situ, analytical methods.

In-Situ Spectroscopic and Diffraction Methods:

To study materials under the extreme conditions often required for their synthesis, researchers rely on in-situ characterization. This involves performing analysis while the sample is under high pressure and/or high temperature. Techniques like synchrotron X-ray diffraction and Raman spectroscopy are frequently coupled with diamond anvil cells (DACs) to monitor structural changes and phase transitions in real-time. researchgate.netmdpi.com For instance, in-situ Raman spectroscopy has been used to investigate the structural stability of γ-boron up to 126 GPa. mdpi.com Such methods would be indispensable for confirming the formation of BBrS during an HPHT synthesis and characterizing its crystalline structure under pressure.

Advanced Spectroscopy for Transient Species:

Identifying short-lived intermediates requires techniques with high sensitivity and temporal resolution.

Electron Paramagnetic Resonance (EPR) Spectroscopy is the definitive method for detecting and characterizing radical species, including boron-centered radicals, by probing their unpaired electrons.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹¹B NMR, is a cornerstone of boron chemistry, providing detailed information about the local chemical environment of boron atoms.

X-ray Photoelectron Spectroscopy (XPS) can provide insights into the elemental composition and chemical bonding states within a material. researchgate.net

Femtosecond Transient Absorption Spectroscopy allows researchers to observe the electronic states of molecules on extremely short timescales, which is vital for studying photochemical processes and highly reactive intermediates. inderscienceonline.com

The combination of these advanced techniques, integrated with computational models, provides the comprehensive toolkit necessary to push the frontiers of boron chemistry. It is through this multi-faceted approach of predictive modeling, advanced synthesis, and sophisticated characterization that the existence of elusive compounds like this compound can be explored and their unique chemistry can be unlocked.

| Technique | Application for Elusive Boron Intermediates | Type of Information Obtained |

| In-Situ Raman Spectroscopy | Characterizing samples within a high-pressure apparatus. mdpi.com | Vibrational modes, phase transitions, structural stability under pressure. |

| In-Situ Synchrotron XRD | Determining crystal structure during HPHT synthesis. researchgate.net | Crystal lattice parameters, atomic positions, phase identification. |

| EPR Spectroscopy | Detection and analysis of boron-centered radicals. | Presence of unpaired electrons, electronic structure of radicals. |

| ¹¹B NMR Spectroscopy | Characterizing the coordination and chemical environment of boron. | Boron coordination number, bonding environment, structural elucidation. |

| Transient Absorption Spectroscopy | Studying photochemical reactions and short-lived excited states. inderscienceonline.com | Electronic transitions, kinetics of reactive intermediates. |

Q & A

Q. What experimental parameters are critical for optimizing BS-based electrocatalysts (e.g., oxygen evolution reaction)?

- Methodological Answer : Composite fabrication with conductive scaffolds (e.g., nickel foam or graphene) enhances charge transfer. Electrochemical impedance spectroscopy (EIS) and linear sweep voltammetry (LSV) quantify overpotential and current density, guiding material optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.